(2-Butenyl)triphenylphosphonium chloride
Overview
Description
(2-Butenyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C22H22ClP. It is a white crystalline solid that is soluble in organic solvents. This compound is commonly used in organic synthesis, particularly in the preparation of other phosphorus-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Butenyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 2-butenyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Reagents: Triphenylphosphine and 2-butenyl chloride are prepared and purified.
Reaction Setup: The reagents are mixed in a suitable solvent, such as dichloromethane or toluene.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.
Isolation and Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and to minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
(2-Butenyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing species.
Addition Reactions: It can undergo addition reactions with various electrophiles, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield (2-butenyl)triphenylphosphonium methoxide, while oxidation with hydrogen peroxide can produce (2-butenyl)triphenylphosphine oxide.
Scientific Research Applications
Chemistry
In chemistry, (2-Butenyl)triphenylphosphonium chloride is used as a reagent in the synthesis of various phosphorus-containing compounds. It is particularly valuable in the preparation of ylides, which are intermediates in the Wittig reaction, a key method for forming carbon-carbon double bonds.
Biology and Medicine
In biological and medical research, this compound is used to study the effects of phosphorus-containing molecules on biological systems. It can serve as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable phosphorus-carbon bonds makes it useful in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (2-Butenyl)triphenylphosphonium chloride exerts its effects involves the formation of stable phosphorus-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include various electrophilic and nucleophilic species, which it can react with to form new compounds.
Comparison with Similar Compounds
Similar Compounds
(2-Butenyl)triphenylphosphine: Similar structure but lacks the chloride ion.
(2-Butenyl)triphenylphosphine oxide: An oxidized form of the compound.
(2-Butenyl)triphenylphosphonium bromide: Similar compound with a bromide ion instead of chloride.
Uniqueness
(2-Butenyl)triphenylphosphonium chloride is unique due to its specific reactivity and stability. The presence of the chloride ion makes it particularly useful in nucleophilic substitution reactions, where it can easily be replaced by other nucleophiles. This property distinguishes it from other similar compounds, which may not undergo substitution as readily.
Properties
IUPAC Name |
[(E)-but-2-enyl]-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTDJYJBYMQMDI-SQQVDAMQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-25-5 | |
Record name | 2-Butenyl(triphenyl)phosphorane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13138-25-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-BUTENYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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